molecular formula C17H18N2O3S2 B11126920 methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11126920
M. Wt: 362.5 g/mol
InChI Key: IVEYBOAKYPGGPB-UHFFFAOYSA-N
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Description

Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, a phenyl group substituted with a methylsulfanyl group, and a carboxylate ester functional group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable β-dicarbonyl compound in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group substituted with a methylsulfanyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Phenyl-Substituted Thiazoles: Compounds with phenyl groups substituted at different positions on the thiazole ring.

    Carboxylate Esters: Compounds with similar ester functional groups but different heterocyclic cores.

Uniqueness

Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems

Properties

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

methyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N2O3S2/c1-9-13(16(21)22-3)14(11-5-7-12(23-4)8-6-11)19-15(20)10(2)24-17(19)18-9/h5-8,10,14H,1-4H3

InChI Key

IVEYBOAKYPGGPB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)SC

Origin of Product

United States

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